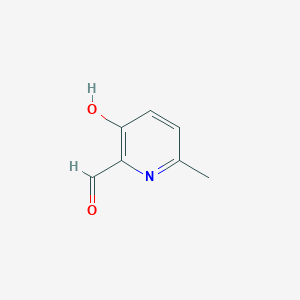

3-Hydroxy-6-methylpyridine-2-carbaldehyde

Descripción general

Descripción

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 66497-42-5 . It has a molecular weight of 137.14 and is an aldehyde with a short chain . It is used as a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .

Synthesis Analysis

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a building block for the synthesis of spiropyran . It is an aldehyde with a short chain and has the ability to form crossover chains .Molecular Structure Analysis

The molecular formula of 3-Hydroxy-6-methylpyridine-2-carbaldehyde is C7H7NO2 . The InChI code is 1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 .Physical And Chemical Properties Analysis

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a powder with a melting point of 106-108 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of 4-norpyridoxine : 3-Hydroxy-6-methylpyridine-2-carbaldehyde (4-norpyridoxine) has been synthesized through heterodiene condensation, highlighting its use in creating complex organic compounds (Chekhun et al., 1974).

- Preparation of 2-Chloro-5-Methylpyridine-3-Carbaldehyde Imines : Demonstrates the role of this compound in the synthesis of imines, which have applications in agriculture and medicine as potential herbicides, fungicides, and antiviral agents (Gangadasu et al., 2002).

Biological and Pharmaceutical Research

- Phytotoxic Activity of Derivatives : Research into the phytotoxic effects of methylpyridin-2(1H)-one derivatives, which could lead to the development of more effective phytotoxic products (Demuner et al., 2009).

- Role in Palladium-Catalyzed Reactions : A study exploring the role of pyridine nitrogen in palladium-catalyzed hydrolysis, relevant for understanding catalytic processes in organic chemistry (Ahmad et al., 2019).

Material Science and Chemistry

- Synthesis of Nickel(II) Complexes : This compound is used in the synthesis of nickel(II) complexes, contributing to the study of magnetic properties in chemical compounds (Escuer et al., 2011).

- Development of Multicomponent Reactions : Usedin the synthesis of benzylidenebis derivatives, demonstrating its utility in green chemistry and the creation of heterocyclic compounds without using volatile organic solvents (Shi et al., 2008).

Advanced Chemical Synthesis

- Formation of Pyridine Derivatives : The compound plays a role in the formation of pyridine derivatives through ring-opening and ring-closing reactions, showcasing its importance in complex organic synthesis processes (Blanch & Fretheim, 1971).

- Synthesis of Chromene Derivatives : Utilized in the synthesis of novel chromene derivatives, which have shown significant antimicrobial activity, highlighting its pharmaceutical potential (El Azab et al., 2014).

Miscellaneous Applications

- One-Pot Synthesis Route : Demonstrates its utility in a simple and efficient one-pot synthesis route for creating pyran-2-ones, emphasizing its role in streamlining chemical synthesis processes (Hoseinpour et al., 2020).

- Characterization of Azomethine Compounds : Involved in the structural characterization and thermal behavior of azomethine compounds derived from pyridoxal, crucial for understanding the stability and properties of these compounds (Mezey et al., 2016).

Safety And Hazards

The safety information for 3-Hydroxy-6-methylpyridine-2-carbaldehyde indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

CAS RN |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

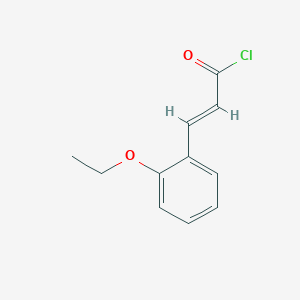

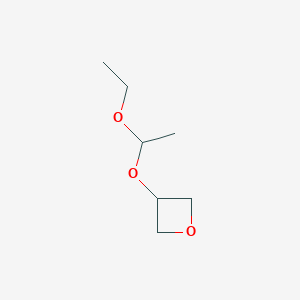

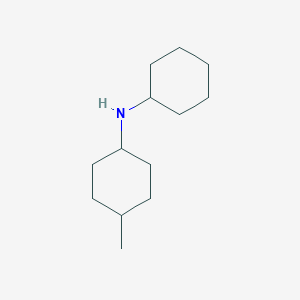

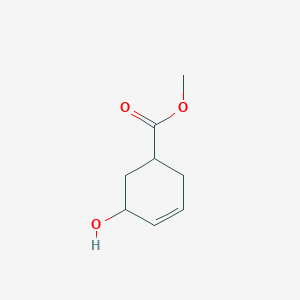

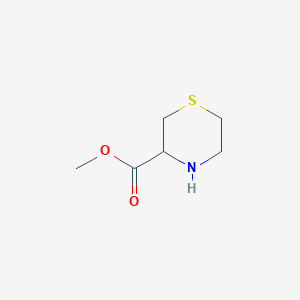

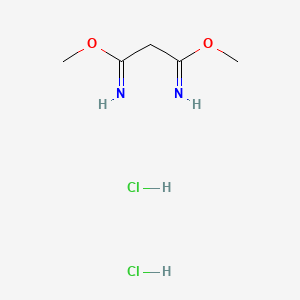

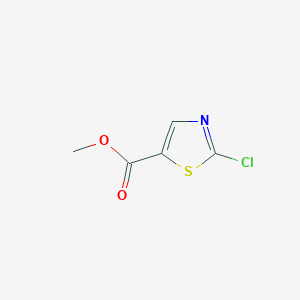

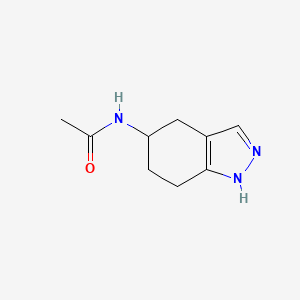

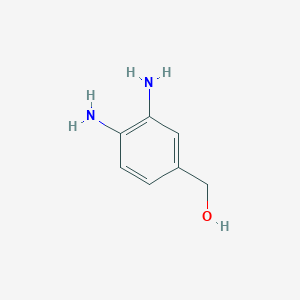

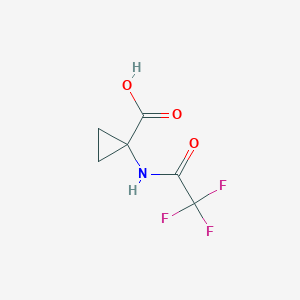

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)